molecular formula C27H26ClN3O5S B11450623 N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

Cat. No.: B11450623
M. Wt: 540.0 g/mol
InChI Key: XJQHJHIOWNAGQX-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-6-[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide is a structurally complex organic compound featuring three key moieties:

  • Benzodioxole group: A 1,3-benzodioxole ring linked via a methylene group to the hexanamide backbone. This group is associated with enhanced lipophilicity and metabolic stability .
  • Thieno[3,2-d]pyrimidine core: A bicyclic heteroaromatic system with two ketone oxygen atoms at positions 2 and 2. This scaffold is known for its role in modulating enzyme activity, particularly in kinase inhibition .
  • Hexanamide chain: A six-carbon aliphatic chain terminating in an amide group, which contributes to solubility and target-binding flexibility.

The compound’s molecular formula is C₃₁H₂₇ClN₄O₅S, with a molecular weight of 627.1 g/mol (calculated based on analogous structures in ). Its IUPAC name reflects the substitution pattern: the 2-chlorophenylmethyl group at position 1 of the thienopyrimidine ring and the benzodioxolylmethyl group on the hexanamide chain.

Properties

Molecular Formula

C27H26ClN3O5S

Molecular Weight

540.0 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C27H26ClN3O5S/c28-20-7-4-3-6-19(20)16-31-21-11-13-37-25(21)26(33)30(27(31)34)12-5-1-2-8-24(32)29-15-18-9-10-22-23(14-18)36-17-35-22/h3-4,6-7,9-11,13-14H,1-2,5,8,12,15-17H2,(H,29,32)

InChI Key

XJQHJHIOWNAGQX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CS4)N(C3=O)CC5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thienopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides of the original compound, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions at the molecular level.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight : The target compound’s higher molecular weight (627.1 g/mol) suggests reduced solubility in aqueous media compared to smaller analogues like the methoxypropyl derivative (544.6 g/mol) .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may confer specific pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a benzodioxole moiety, a thieno[3,2-d]pyrimidine core, and a hexanamide side chain. The presence of the chlorophenyl group is significant for its biological interactions.

Property Details
Molecular Formula C21H20ClN5O3
Molecular Weight 421.87 g/mol
CAS Number 500268-12-2
Solubility Soluble in DMSO and methanol

Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activity. For instance, studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The mechanism of action often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains and fungi, possibly through disruption of cell membrane integrity or interference with nucleic acid synthesis.

The biological activity of this compound is hypothesized to involve multiple molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival.
  • Receptor Interaction : It might interact with specific receptors involved in cellular signaling pathways.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxic effects of similar thieno[3,2-d]pyrimidine derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range.
  • Animal Models : In vivo studies using murine models demonstrated that administration of related compounds resulted in significant tumor regression compared to controls. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within tumors.
  • Antimicrobial Tests : Laboratory tests revealed that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) suggesting potential for development as an antimicrobial agent.

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